Tetradecanoylcarnitine

Catalog No.
S536512
CAS No.
25597-07-3
M.F
C21H41NO4
M. Wt
371.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecanoylcarnitine

CAS Number

25597-07-3

Product Name

Tetradecanoylcarnitine

IUPAC Name

(3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C21H41NO4

Molecular Weight

371.6 g/mol

InChI

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1

InChI Key

PSHXNVGSVNEJBD-LJQANCHMSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

Soluble in DMSO

Synonyms

Myristoyllevocarnitine; (-)-Myristoylcarnitine; (R)-Tetradecanoylcarnitine; Myristoyl-L-carnitine;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Description

The exact mass of the compound Tetradecanoylcarnitine is 371.3036 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Biomarker for Fatty Acid Oxidation Disorders

    Acylcarnitines, including tetradecanoylcarnitine, are intermediates in the breakdown of fatty acids for energy. Elevated levels of tetradecanoylcarnitine in blood or urine can indicate a problem with fatty acid oxidation. Researchers use tetradecanoylcarnitine levels to diagnose genetic disorders that affect this process, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency Source: PMID: 12385891.

  • Understanding Long-Chain Fatty Acid Metabolism

    Tetradecanoylcarnitine is involved in the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation, the process by which they are broken down for energy. Studying tetradecanoylcarnitine levels can help researchers understand how this process works and how it might be disrupted in various diseases Source: PMID: 16425363: .

  • Investigating Inborn Errors of Metabolism

    Glutaric aciduria type II is an inborn error of metabolism characterized by the buildup of glutaric acid in the body. Some studies suggest a possible link between tetradecanoylcarnitine levels and this condition, although further research is needed Source: Human Metabolome Database (HMDB): .

Tetradecanoylcarnitine, also known as myristoylcarnitine, is a long-chain acylcarnitine derivative involved in the metabolism of fatty acids. It consists of a tetradecanoic acid moiety esterified to carnitine, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The molecular formula of tetradecanoylcarnitine is C15_{15}H29_{29}NO3_3, and it plays a significant role in energy metabolism and cellular function .

Tetradecanoylcarnitine plays a vital role in the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation. Fatty acids themselves are unable to freely cross the mitochondrial membrane. Tetradecanoylcarnitine acts as a carrier molecule by forming an ester bond with the fatty acid, converting it into a more soluble and transportable form (acylcarnitine) []. Once inside the mitochondria, the carnitine group is released, and the fatty acid undergoes beta-oxidation for energy production [].

Future Research Directions

Research on tetradecanoylcarnitine continues to explore its potential roles in various physiological processes. Some areas of interest include:

  • Diagnostic applications: Tetradecanoylcarnitine levels in blood or urine may be used as biomarkers for diagnosing fatty acid oxidation disorders [].
  • Therapeutic potential: The role of tetradecanoylcarnitine supplementation in various conditions, such as metabolic disorders or exercise performance, is being investigated [].

  • Formation: It is synthesized from tetradecanoic acid and carnitine through the action of carnitine acyltransferases, specifically carnitine palmitoyltransferase 1, which catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming tetradecanoylcarnitine .
  • Beta-Oxidation: Once inside the mitochondria, tetradecanoylcarnitine undergoes beta-oxidation, where it is converted back to tetradecanoyl-CoA. This process involves multiple enzymatic steps that ultimately lead to the production of acetyl-CoA, which enters the tricarboxylic acid cycle for energy production .

Tetradecanoylcarnitine has been implicated in various biological processes:

  • Energy Metabolism: It plays a crucial role in transporting long-chain fatty acids across mitochondrial membranes for oxidation, thus contributing to ATP production.
  • Metabolic Disorders: Elevated levels of tetradecanoylcarnitine have been associated with metabolic disorders such as coronary artery disease and type 2 diabetes mellitus. Its accumulation may indicate impaired fatty acid oxidation or dysfunction in carnitine shuttle enzymes .

Tetradecanoylcarnitine can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing carnitine acyltransferases to catalyze the reaction between tetradecanoic acid and carnitine.
  • Chemical Synthesis: Chemical methods involving esterification reactions can also produce tetradecanoylcarnitine, although enzymatic methods are more common in biological contexts.

Tetradecanoylcarnitine has several applications:

  • Clinical Diagnostics: It serves as a biomarker for diagnosing fatty acid oxidation disorders and other metabolic conditions.
  • Research Tool: Used in studies investigating mitochondrial function and energy metabolism.
  • Therapeutic Potential: Research is ongoing into its potential roles in treating metabolic diseases and conditions associated with mitochondrial dysfunction .

Research indicates that tetradecanoylcarnitine interacts with various biological systems:

  • Cardiovascular Health: Studies suggest that elevated levels may correlate with cardiovascular diseases, indicating its potential utility as a diagnostic marker .
  • Diabetes Research: Elevated acylcarnitines, including tetradecanoylcarnitine, have been linked to diabetic complications, highlighting its role in glucose metabolism and insulin sensitivity .

Tetradecanoylcarnitine belongs to a broader class of acylcarnitines. Here are some similar compounds for comparison:

Compound NameMolecular FormulaRole/FunctionUnique Features
AcetylcarnitineC2_{2}H3_{3}NO2_2Involved in detoxifying excess acetyl-CoAMost abundant circulating acylcarnitine
HexanoylcarnitineC8_{8}H15_{15}NO3_3Shorter chain; involved in similar metabolic pathwaysAssociated with different metabolic disorders
OctanoylcarnitineC10_{10}H19_{19}NO3_3Plays a role in medium-chain fatty acid metabolismShorter than tetradecanoylcarnitine
PalmitoylcarnitineC16_{16}H31_{31}NO3_3Involved in long-chain fatty acid metabolismCommonly found in various metabolic disorders

Uniqueness of Tetradecanoylcarnitine

Tetradecanoylcarnitine's unique feature lies in its specific role in transporting longer-chain fatty acids compared to shorter-chain counterparts. Its association with particular metabolic disorders makes it a significant marker for diagnosing conditions related to fatty acid oxidation impairment.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.6

Hydrogen Bond Acceptor Count

4

Exact Mass

371.30355879 g/mol

Monoisotopic Mass

371.30355879 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3IBA3JH87O

Wikipedia

Myristoyllevocarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2024-04-14
1: Cristofano A, Sapere N, La Marca G, Angiolillo A, Vitale M, Corbi G, Scapagnini G, Intrieri M, Russo C, Corso G, Di Costanzo A. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia. PLoS One. 2016 May 19;11(5):e0155694. doi: 10.1371/journal.pone.0155694. eCollection 2016. PubMed PMID: 27196316; PubMed Central PMCID: PMC4873244.
2: Kamimori H, Hamashima Y, Konishi M. Determination of carnitine and saturated-acyl group carnitines in human urine by high-performance liquid chromatography with fluorescence detection. Anal Biochem. 1994 May 1;218(2):417-24. PubMed PMID: 8074302.
3: Ho JK, Duclos RI Jr, Hamilton JA. Interactions of acyl carnitines with model membranes: a (13)C-NMR study. J Lipid Res. 2002 Sep;43(9):1429-39. PubMed PMID: 12235174.
4: Ummenhofer WC, Bernards CM. Acylcarnitine chain length influences carnitine-enhanced drug flux through the spinal meninges in vitro. Anesthesiology. 1997 Mar;86(3):642-8. PubMed PMID: 9066331.
5: Sabbagh E, Cuebas D, Schulz H. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. J Biol Chem. 1985 Jun 25;260(12):7337-42. PubMed PMID: 3997873.
6: Bene J, Komlósi K, Havasi V, Talián G, Gasztonyi B, Horváth K, Mózsik G, Hunyady B, Melegh B, Figler M. Changes of plasma fasting carnitine ester profile in patients with ulcerative colitis. World J Gastroenterol. 2006 Jan 7;12(1):110-3. PubMed PMID: 16440427; PubMed Central PMCID: PMC4077497.
7: Chase JF. The substrate specificity of carnitine acetyltransferase. Biochem J. 1967 Aug;104(2):510-8. PubMed PMID: 6069132; PubMed Central PMCID: PMC1270613.
8: Minkler PE, Kerner J, North KN, Hoppel CL. Quantitation of long-chain acylcarnitines by HPLC/fluorescence detection: application to plasma and tissue specimens from patients with carnitine palmitoyltransferase-II deficiency. Clin Chim Acta. 2005 Feb;352(1-2):81-92. PubMed PMID: 15653102.
9: Fritz IB, Burdzy K. Novel action of carnitine: inhibition of aggregation of dispersed cells elicited by clusterin in vitro. J Cell Physiol. 1989 Jul;140(1):18-28. PubMed PMID: 2472418.
10: Lohninger A, Krieglsteiner HP, Salzer H, Vytiska-Binstorfer E, Riedl W, Erhardt W. Studies on the effects of betamethasone, L-carnitine, and betamethasone-L-carnitine combinations on the dipalmitoyl phosphatidylcholine content and phosphatidylcholine species composition in foetal rat lungs. J Clin Chem Clin Biochem. 1986 Jun;24(6):361-8. PubMed PMID: 3755749.
11: Fontaine M, Briand G, Largillière C, Degand P, Divry P, Vianey-Saban C, Mousson B, Vamecq J. Metabolic studies in a patient with severe carnitine palmitoyltransferase type II deficiency. Clin Chim Acta. 1998 May 25;273(2):161-70. PubMed PMID: 9657346.
12: Kashfi K, Mynatt RL, Park EA, Cook GA. Membrane microenvironment regulation of carnitine palmitoyltranferases I and II. Biochem Soc Trans. 2011 Jun;39(3):833-7. doi: 10.1042/BST0390833. PubMed PMID: 21599656.
13: Haeyaert P, Verdonck A, Van Cauwelaert FH. Influence of acylcarnitines of different chain length on pure and mixed phospholipid vesicles and on sarcoplasmic reticulum vesicles. Chem Phys Lipids. 1987 Oct;45(1):49-63. PubMed PMID: 2965625.
14: Fujiwara A, Fujisaki H, Asai H, Yasumasu I. Inhibition of palmitoyl CoA of EDTA- and Mg2+-ATPase of heavy meromyosin from rabbit skeletal muscle. J Biochem. 1981 Sep;90(3):757-63. PubMed PMID: 6118360.
15: Broadway NM, Saggerson ED. Effect of membrane environment on the activity and inhibitability by malonyl-CoA of the carnitine acyltransferase of hepatic microsomal membranes. Biochem J. 1997 Mar 1;322 ( Pt 2):435-40. PubMed PMID: 9065760; PubMed Central PMCID: PMC1218209.
16: Yamamoto T. Rat liver peroxisomal and mitochondrial fatty acid oxidation in sepsis. Surg Today. 1993;23(2):137-43. PubMed PMID: 8467159.
17: Yokokawa M, Fujiwara A, Shimada H, Yasumasu I. Inhibitory effect of long chain fatty acyl CoAs on RNA polymerase from Escherichia coli. J Biochem. 1983 Aug;94(2):415-20. PubMed PMID: 6355076.
18: Shinagawa S, Kanamaru T, Harada S, Asai M, Okazaki H. Chemistry and inhibitory activity of long chain fatty acid oxidation of emeriamine and its analogues. J Med Chem. 1987 Aug;30(8):1458-63. PubMed PMID: 3612690.
19: Ramsay RR, Derrick JP, Friend AS, Tubbs PK. Purification and properties of the soluble carnitine palmitoyltransferase from bovine liver mitochondria. Biochem J. 1987 Jun 1;244(2):271-8. PubMed PMID: 3663121; PubMed Central PMCID: PMC1147987.
20: Cordente AG, López-Viñas E, Vázquez MI, Swiegers JH, Pretorius IS, Gómez-Puertas P, Hegardt FG, Asins G, Serra D. Redesign of carnitine acetyltransferase specificity by protein engineering. J Biol Chem. 2004 Aug 6;279(32):33899-908. Epub 2004 May 21. PubMed PMID: 15155769.

Explore Compound Types